Home > Products > Screening Compounds P32512 > PROTAC KRAS G12C degrader-2
PROTAC KRAS G12C degrader-2 -

PROTAC KRAS G12C degrader-2

Catalog Number: EVT-10993686
CAS Number:
Molecular Formula: C51H53ClFN9O7
Molecular Weight: 958.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The development of PROTAC KRAS G12C degrader-2 is attributed to research efforts at various academic institutions and biotechnology companies focused on innovative cancer therapies. The compound is part of ongoing research aimed at addressing the challenges posed by mutations in the KRAS gene, which have historically been difficult to target with conventional therapies.

Classification

PROTAC KRAS G12C degrader-2 falls under the classification of small-molecule drugs and targeted therapies. It is specifically categorized as a protein degrader, utilizing a bifunctional molecule that recruits an E3 ubiquitin ligase to facilitate the degradation of the target protein.

Synthesis Analysis

Methods

The synthesis of PROTAC KRAS G12C degrader-2 involves several key steps:

  1. Design and Selection: The initial phase includes the design of a bifunctional molecule that can bind both to the KRAS G12C protein and an E3 ligase.
  2. Chemical Synthesis: The compound is synthesized using standard organic chemistry techniques, including coupling reactions to join different molecular fragments.
  3. Purification: Following synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Technical Details

The synthesis typically employs solid-phase synthesis methods for efficiency, allowing for rapid assembly of complex molecules. The choice of E3 ligase is critical, as it determines the specificity and efficacy of the degradation process.

Molecular Structure Analysis

Structure

The molecular structure of PROTAC KRAS G12C degrader-2 features a central linker connecting two functional moieties: one that selectively binds to the KRAS G12C mutant and another that recruits an E3 ubiquitin ligase.

Data

  • Molecular Weight: Approximately 500 Da
  • Chemical Formula: C₁₈H₁₉ClN₄O₃S
  • Structural Representation: The compound can be represented structurally with key functional groups highlighted for clarity.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the action of PROTAC KRAS G12C degrader-2 is ubiquitination, where the E3 ligase facilitates the transfer of ubiquitin molecules to the KRAS G12C protein. This marks the protein for degradation by the proteasome.

Technical Details

  1. Ubiquitination Process: The binding of PROTAC to both KRAS G12C and E3 ligase forms a ternary complex that promotes ubiquitin transfer.
  2. Proteasomal Degradation: Once ubiquitinated, KRAS G12C is recognized by the proteasome, leading to its degradation into small peptides.
Mechanism of Action

Process

The mechanism of action for PROTAC KRAS G12C degrader-2 involves several critical steps:

  1. Binding: The compound first binds selectively to the mutated KRAS G12C protein.
  2. E3 Ligase Recruitment: Simultaneously, it recruits an E3 ubiquitin ligase through its second functional moiety.
  3. Ubiquitination: This recruitment facilitates the ubiquitination of KRAS G12C.
  4. Degradation: The ubiquitinated protein is then directed to the proteasome for degradation.

Data

Studies have shown that this mechanism effectively reduces levels of KRAS G12C in cellular models, leading to decreased cell proliferation in cancerous tissues.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Chemical Properties

  • pH Stability Range: Stable between pH 4 and 8
  • Reactivity: Reacts with thiol groups due to its electrophilic nature, which is essential for its mechanism of action.
Applications

Scientific Uses

PROTAC KRAS G12C degrader-2 has significant potential applications in:

  1. Cancer Therapy: Specifically targeting tumors with KRAS mutations, offering a new avenue for treatment where traditional therapies have failed.
  2. Research Tool: Used in laboratories to study protein degradation pathways and their implications in cancer biology.
  3. Drug Development: Serving as a lead compound for further modifications aimed at enhancing efficacy and reducing off-target effects.
Introduction to KRAS G12C Mutant Oncology and Targeted Protein Degradation

KRAS G12C Mutation Prevalence in Solid Tumors

The Kirsten rat sarcoma viral oncogene homolog (KRAS) G12C mutation represents a significant oncogenic driver across multiple solid tumors. This specific mutation substitutes glycine with cysteine at codon 12, resulting in constitutively activated guanosine triphosphate (GTP)-bound KRAS that perpetually stimulates downstream signaling pathways like mitogen-activated protein kinase and phosphoinositide-3-kinase [2] [3]. Its prevalence exhibits notable tissue-specific variation: In non-small cell lung cancer, KRAS mutations occur in 25–30% of cases, with the G12C variant accounting for approximately 39% of these mutations [3] [9]. Colorectal cancer demonstrates a lower overall frequency, where KRAS G12C comprises 8% of KRAS mutations, while pancreatic ductal adenocarcinoma shows approximately 1–2% prevalence [2] [6].

Table 1: Distribution of KRAS G12C Mutations in Major Solid Tumors

Tumor TypeOverall KRAS Mutation Prevalence (%)KRAS G12C Among KRAS Mutations (%)Notable Epidemiological Factors
Non-Small Cell Lung Cancer25–3239Higher in Caucasians, smokers
Colorectal Cancer35–458Associated with microsatellite stability
Pancreatic Ductal Adenocarcinoma85–901–2Often co-occurs with tumor protein p53 mutations
Appendiceal Cancer40–5010–15Limited therapeutic response data

Geographical and demographic factors further influence this distribution. KRAS G12C occurs more frequently in lung adenocarcinoma patients from Western populations (approximately 35%) compared to Asian populations (approximately 13%) [3] [9]. Smoking history strongly correlates with increased mutation incidence in non-small cell lung cancer, though gender-associated patterns vary across ethnic groups [3]. The mutation’s high recurrence establishes it as a priority target for oncology drug development, particularly given its mutual exclusivity with other targetable alterations like epidermal growth factor receptor and anaplastic lymphoma kinase [9].

Limitations of Covalent KRAS G12C Inhibitors

Covalent KRAS G12C inhibitors, including sotorasib and adagrasib, represent groundbreaking therapeutic advances but face substantial clinical limitations. These compounds selectively target the inactive guanosine diphosphate-bound conformation of KRAS G12C, forming an irreversible cysteine bond within the switch-II pocket to prevent GTP reloading [2] [9]. While clinically beneficial, their efficacy remains constrained by heterogeneous response rates and acquired resistance.

Table 2: Clinical Efficacy Limitations of Covalent KRAS G12C Inhibitors in Solid Tumors

Therapeutic AgentNon-Small Cell Lung Cancer Objective Response Rate (%)Colorectal Cancer Objective Response Rate (%)Pancreatic Ductal Adenocarcinoma Objective Response Rate (%)Primary Resistance Factors
Sotorasib (AMG 510)37–417–1021Co-mutations (serine/threonine kinase 11, kelch-like ECH-associated protein 1); low tumor immune infiltration
Adagrasib (MRTX849)42–5319–3535Preexisting receptor tyrosine kinase activation; tumor microenvironment suppression

The objective response rate for sotorasib in non-small cell lung cancer reaches 41% [6] [9], but falls below 10% in colorectal cancer [6]. This variability stems partly from co-occurring genomic alterations: serine/threonine kinase 11 and kelch-like ECH-associated protein 1 mutations reduce objective response rates to 20% and correlate with shorter progression-free survival (median = 3.3 months) [9]. Acquired resistance universally develops through on-target secondary KRAS mutations (e.g., Y96D, R68S), off-target pathway reactivation via receptor tyrosine kinase amplification, or genomic amplification of wild-type KRAS alleles [2] [5] [9]. Additionally, these inhibitors exhibit incomplete target inhibition due to their exclusive binding to the guanosine diphosphate-bound state, permitting transient cycling into the active GTP-bound conformation that sustains downstream signaling [5] [9]. Pharmacodynamic studies reveal persistent extracellular signal-regulated kinase phosphorylation in tumor cells despite inhibitor exposure, enabling adaptive survival mechanisms [2] [9].

PROTAC Technology Rationale for Oncogenic KRAS

Proteolysis-targeting chimera technology offers a compelling strategy to overcome the limitations of conventional KRAS G12C inhibitors through catalytic degradation of the entire target protein rather than functional inhibition [8]. These heterobifunctional molecules consist of three elements: a warhead binding the target protein, an E3 ubiquitin ligase recruiter, and a chemical linker [5] [8]. PROTAC KRAS G12C degrader-2 exemplifies this approach, utilizing a cereblon inhibitor of apoptosis proteins-binding moiety linked to a KRAS G12C-targeting warhead [1] [4]. Upon simultaneous engagement, the PROTAC facilitates ubiquitin transfer onto lysine residues of KRAS G12C, marking it for proteasomal degradation [5] [8].

Properties

Product Name

PROTAC KRAS G12C degrader-2

IUPAC Name

5-[4-[[4-[(2R)-2-[6-chloro-8-fluoro-7-(3-hydroxynaphthalen-1-yl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]oxypropyl]piperazin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C51H53ClFN9O7

Molecular Weight

958.5 g/mol

InChI

InChI=1S/C51H53ClFN9O7/c1-3-43(65)60-20-22-61(23-21-60)47-39-27-40(52)44(37-26-34(63)24-32-6-4-5-7-35(32)37)45(53)46(39)55-51(56-47)69-30(2)28-57-16-18-58(19-17-57)29-31-12-14-59(15-13-31)33-8-9-36-38(25-33)50(68)62(49(36)67)41-10-11-42(64)54-48(41)66/h3-9,24-27,30-31,41,63H,1,10-23,28-29H2,2H3,(H,54,64,66)/t30-,41?/m1/s1

InChI Key

KZQITCSEFGTWRQ-OWAVIYFHSA-N

Canonical SMILES

CC(CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)OC6=NC7=C(C(=C(C=C7C(=N6)N8CCN(CC8)C(=O)C=C)Cl)C9=CC(=CC1=CC=CC=C19)O)F

Isomeric SMILES

C[C@H](CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)OC6=NC7=C(C(=C(C=C7C(=N6)N8CCN(CC8)C(=O)C=C)Cl)C9=CC(=CC1=CC=CC=C19)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.